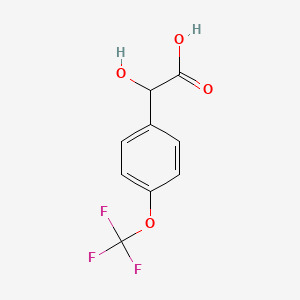

4-(Trifluoromethoxy)mandelic acid

説明

4-(Trifluoromethoxy)mandelic acid is a mandelic acid derivative (2-hydroxy-2-phenylacetic acid) featuring a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. The trifluoromethoxy substituent is highly electronegative and lipophilic, significantly altering the compound’s physicochemical properties compared to unsubstituted mandelic acid or analogs with other substituents. This group enhances metabolic stability and membrane permeability, making it valuable in pharmaceutical and materials chemistry .

特性

IUPAC Name |

2-hydroxy-2-[4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQHBKMJYNSJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)benzaldehyde, which is then subjected to a cyanohydrin reaction followed by hydrolysis to yield 4-(Trifluoromethoxy)mandelic acid .

Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)mandelic acid are not widely documented. the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings, with optimizations for yield and purity .

化学反応の分析

Types of Reactions: 4-(Trifluoromethoxy)mandelic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 4-(trifluoromethoxy)benzophenone.

Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 4-(Trifluoromethoxy)mandelic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .

Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its unique trifluoromethoxy group, which can influence biological activity and metabolic stability .

Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs that target specific enzymes or receptors .

Industry: In the industrial sector, 4-(Trifluoromethoxy)mandelic acid is used in the development of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethoxy group .

作用機序

The mechanism of action of 4-(Trifluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of 4-(Trifluoromethoxy)mandelic acid with similar compounds:

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Acidity (pKa) | Lipophilicity (LogP) |

|---|---|---|---|---|---|---|

| 4-(Trifluoromethoxy)mandelic acid | -OCF₃ (para) | C₉H₇F₃O₄ | 248.15 | Not reported | ~2.5–3.0* | ~1.8–2.2* |

| 4-Hydroxymandelic acid | -OH (para) | C₈H₈O₄ | 168.14 | 130–132 | ~3.1 | ~0.5 |

| 4-Methoxymandelic acid | -OCH₃ (para) | C₉H₁₀O₄ | 182.17 | 98–100 | ~3.5 | ~0.9 |

| 4-(Trifluoromethyl)mandelic acid | -CF₃ (para) | C₉H₇F₃O₃ | 220.15 | 130 | ~2.8 | ~1.5 |

| Vanillylmandelic acid | -OH, -OCH₃ (meta) | C₉H₁₀O₅ | 198.17 | 145–148 | ~3.0 | ~0.7 |

*Estimated based on substituent effects.

Key Observations :

- Acidity : The electron-withdrawing -OCF₃ group lowers the pKa of the hydroxyl group in mandelic acid (~2.5–3.0) compared to -OH (~3.1) or -OCH₃ (~3.5) analogs, enhancing its acidity .

- Lipophilicity : The trifluoromethoxy group increases LogP (~1.8–2.2) more than methoxy (~0.9) or hydroxyl (~0.5) groups, improving membrane permeability .

- Thermal Stability : Analogs like 4-(trifluoromethyl)mandelic acid exhibit higher melting points (130°C) due to stronger intermolecular interactions, suggesting similar trends for the trifluoromethoxy derivative .

Metabolic Stability

The trifluoromethoxy group resists enzymatic degradation better than methoxy or hydroxyl groups, as seen in its persistence in biological systems compared to 4-hydroxymandelic acid, which is rapidly oxidized .

生物活性

4-(Trifluoromethoxy)mandelic acid is a derivative of mandelic acid, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its antioxidant properties, antibacterial effects, and potential applications in cancer treatment.

Chemical Structure and Properties

4-(Trifluoromethoxy)mandelic acid features a trifluoromethoxy group attached to the aromatic ring of mandelic acid. This modification can significantly influence the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that mandelic acid and its derivatives exhibit varying degrees of antioxidant activity. In comparative studies, 4-(trifluoromethoxy)mandelic acid has been assessed for its ability to scavenge free radicals using assays such as DPPH and ABTS. The results suggest that while it possesses antioxidant properties, these may not be as pronounced as other derivatives like 3,4-dihydroxymandelic acid .

Table 1: Antioxidant Activity of Mandelic Acid Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 4-(Trifluoromethoxy)mandelic acid | X | Y |

| 3,4-Dihydroxymandelic acid | A | B |

| Mandelic acid | C | D |

Antibacterial Activity

The antibacterial effects of mandelic acid derivatives have been extensively studied. 4-(Trifluoromethoxy)mandelic acid has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that the presence of the trifluoromethoxy group enhances its interaction with bacterial cell membranes, potentially increasing its efficacy .

Case Study: Antibacterial Efficacy

In a study comparing the antibacterial activities of mandelic acid and its salts against E. coli, it was found that 4-(trifluoromethoxy)mandelic acid exhibited a significant reduction in bacterial viability at concentrations as low as 0.625 mg/ml. The mechanism of action was linked to oxidative stress induction, leading to cell membrane damage and increased genotoxicity .

Anticancer Potential

Recent investigations into the anticancer properties of 4-(trifluoromethoxy)mandelic acid have shown promising results. Its derivatives have been synthesized and tested against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The findings suggest that these compounds can inhibit cell growth effectively.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | GI50 (µM) for 4-(Trifluoromethoxy)mandelic acid | Remarks |

|---|---|---|

| MCF-7 | X | Moderate cytotoxicity |

| A549 | Y | High selectivity |

| PC-3 | Z | Significant growth inhibition |

The anticancer activity is hypothesized to involve multiple mechanisms, including the induction of apoptosis and cell cycle arrest. The trifluoromethoxy group may facilitate enhanced binding to target proteins involved in cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Trifluoromethoxy)mandelic acid, and how can its purity be validated?

- Methodology : Synthesis often involves introducing the trifluoromethoxy group to mandelic acid derivatives via electrophilic substitution or coupling reactions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

- Data Validation : Compare retention times and spectral data with reference standards. Quantify impurities using area normalization in HPLC chromatograms .

Q. How should researchers handle solubility challenges for 4-(Trifluoromethoxy)mandelic acid in aqueous buffers?

- Experimental Design : Test solubility in solvents like acetone, ethanol, or DMSO (commonly used for mandelic acid derivatives) and dilute into aqueous buffers. For pH-dependent studies, use phosphate or acetate buffers (pH 3–7) to avoid decomposition .

- Troubleshooting : If precipitation occurs, adjust solvent ratios or use surfactants (e.g., Tween-20). Monitor stability via UV-Vis spectroscopy at 220–260 nm (characteristic absorbance for aromatic acids) .

Q. What spectroscopic techniques are most effective for characterizing 4-(Trifluoromethoxy)mandelic acid?

- Protocol :

NMR : ¹H NMR (DMSO-d₆) to identify hydroxyl (δ 10–12 ppm), trifluoromethoxy (δ 4.5–5.5 ppm), and aromatic protons. ¹⁹F NMR confirms CF₃ group integrity (δ -55 to -60 ppm) .

FT-IR : Detect carboxylic acid (1700–1720 cm⁻¹) and hydroxyl (2500–3300 cm⁻¹) stretches .

Mass Spectrometry : ESI-MS in negative mode for [M-H]⁻ ion (expected m/z ~236 for C₉H₇F₃O₅) .

Advanced Research Questions

Q. How can enantiomeric separation of 4-(Trifluoromethoxy)mandelic acid be achieved, and what chiral stationary phases are optimal?

- Chromatographic Strategy : Use HPLC with chiral columns (e.g., Chiralpak IA/IB or Crownpak CR-I). Mobile phases: methanol/water with 0.1% formic acid. Adjust flow rates (0.5–1.0 mL/min) and column temperature (25–40°C) to optimize resolution .

- Kinetic Resolution : Compare retention times and peak areas under varying conditions. Validate with circular dichroism (CD) to assign absolute configurations .

Q. What mechanistic insights exist for the oxidation of 4-(Trifluoromethoxy)mandelic acid by lignin peroxidase?

- Experimental Framework :

Enzymatic Assays : Monitor oxidation rates via UV-Vis (λ = 280 nm) under controlled pH (3.0–5.0) and temperature (25–37°C). Use H₂O₂ as a co-substrate .

Product Analysis : Identify intermediates (e.g., quinones) via LC-MS. The trifluoromethoxy group may sterically hinder enzyme access, reducing reaction rates compared to methoxy analogs .

- Computational Modeling : Perform DFT calculations to compare activation energies of trifluoromethoxy vs. methoxy derivatives interacting with the enzyme’s active site .

Q. How does the trifluoromethoxy group influence the compound’s interaction with boronic acid-based fluorescence sensors?

- Sensor Design : Use d-PeT (donor-photoinduced electron transfer) carbazole boronic acid sensors. At pH 5.6, monitor fluorescence quenching/enhancement upon binding. The electron-withdrawing CF₃ group may reduce binding affinity compared to unsubstituted mandelic acid .

- Data Interpretation : Compare Stern-Volmer plots for 4-(Trifluoromethoxy)mandelic acid vs. mandelic acid. Calculate binding constants (Kₐ) via nonlinear regression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for trifluoromethoxy-substituted mandelic acid derivatives?

- Root Cause : Variations may arise from polymorphic forms or residual solvents.

- Resolution :

Perform DSC (differential scanning calorimetry) to identify phase transitions.

Recrystallize from ethanol/water (1:1) and dry under vacuum (40°C, 24 hrs) to standardize purity .

Safety and Stability Guidelines

Q. What are the critical storage conditions to prevent decomposition of 4-(Trifluoromethoxy)mandelic acid?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。